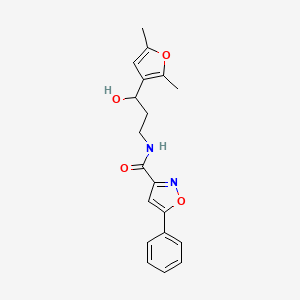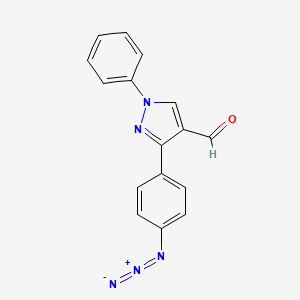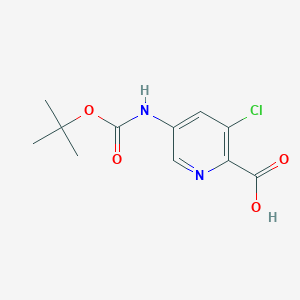
3-Cyclopropylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylpropane-1-thiol is a chemical compound with the CAS Number: 1934708-18-5 . It has a molecular weight of 116.23 .
Molecular Structure Analysis
The molecular formula of 3-Cyclopropylpropane-1-thiol is C6H12S . The InChI Code is 1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 .Chemical Reactions Analysis
Thiol-ene reactions are a common type of reaction involving thiols . These reactions are versatile and have been used in the synthesis of polymers and materials .Applications De Recherche Scientifique
Conjugation Reactions and Linkers
3-Cyclopropylpropane-1-thiol can potentially participate in conjugation reactions similar to those involving thiol groups. For instance, a thia-Michael addition reaction to activated triple bonds offers an alternative for linking thiol groups (like those of cysteine) to drugs and labels. This technique provides excellent selectivity without secondary reactions and is resistant to exchange with other thiols (Petit et al., 2019).
Wine Chemistry and Thiol Precursors
In the context of wine chemistry, varietal wine thiols and their precursors, including odorless conjugates, have been studied. 3-Cyclopropylpropane-1-thiol may have analogs in this area, such as the identification of a dipeptide intermediate between cysteine and glutathione precursors in Sauvignon blanc juice extracts (Capone et al., 2011).
Surface Chemistry and Desulfurization
The desulfurization of thiol compounds like cyclopropylmethanethiol on specific metal surfaces (e.g., Mo(110)) is relevant to surface chemistry and catalysis. This process involves studying thiolate intermediates, providing insights into bond scissions and reaction pathways (Wiegand et al., 1996).
Photoluminescence and Surface Modification
Photoinitiated radical-based thiol–yne reactions are used to formulate diverse alkoxysilanes with photoluminescence properties. Such reactions involving thiol compounds have implications for designing materials with specific luminescence and surface properties (Zuo et al., 2014).
Protein Chemistry and Thiol Modification
Modifying thiol groups in proteins, like converting cysteine to S-3-sulphopropylcysteine, has applications in protein chemistry. Such modifications affect protein behavior in electrophoresis and chromatography and are useful for creating fully S-substituted derivatives (Rüegg & Rudinger, 2009).
Chemosensors and Thiol Detection
The design of fluorescent and colorimetric probes for selective thiol detection is significant in biological and environmental research. These probes are used for detecting crucial biological thiols, such as cysteine, homocysteine, and glutathione (Peng et al., 2012).
Synthesis of Polyfunctional Molecules
The reaction of mercapto-substituted cyclopropenium salts with alcohols and thiols to synthesize polyfunctional indenes and indanones showcases the versatility of thiol-based reactions in organic synthesis (Yoshida et al., 1991).
Bioimaging and Thiol Probes
A coumarin-based derivative synthesized for thiol chemosensing demonstrates the application of thiol-reactive compounds in bioimaging. Such probes enable the detection of thiols in living cells and have potential use in biomedical diagnostics (Yang et al., 2013).
Orientations Futures
The future directions of synthetic chemistry, including the synthesis of compounds like 3-Cyclopropylpropane-1-thiol, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and environmentally benign processes .
Propriétés
IUPAC Name |
3-cyclopropylpropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFXROUBHANBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpropane-1-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)

![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)


![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)
